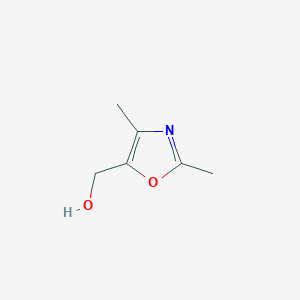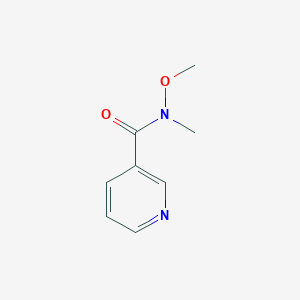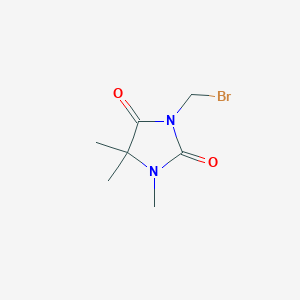
3-Bromomethyl-1,5,5-trimethylhydantoin
Overview
Description
3-Bromomethyl-1,5,5-trimethylhydantoin is a useful research compound. Its molecular formula is C7H11BrN2O2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Insights and Chemical Reactions
Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins : A study explored the mechanisms for chlorine rearrangements in compounds closely related to 3-Bromomethyl-1,5,5-trimethylhydantoin, such as 1-chloro-3,5,5-trimethylhydantoin. It highlighted two novel hydrogen atom transfer reaction mechanisms, shedding light on the stability and reactivity of these compounds under UV irradiation (McCann et al., 2012).
Aromatic Bromination with Hydantoin Derivatives : Another study reported the use of 1,3-dibromo-5,5-dimethylhydantoin for brominating various aromatic derivatives, a process relevant to the properties and reactivity of similar hydantoin derivatives (Chassaing et al., 1997).
Halogen Bond Activation in Organic Synthesis : A research highlighted the use of 3-iodo-1,5,5-trimethylhydantoin for iodination of benzylic hydrocarbons, showcasing the catalytic potential of hydantoin derivatives in synthetic organic chemistry (Combe et al., 2017).
Specific Binding and Molecular Interactions
- Hydrogen Bonding Interactions of Substituted Hydantoins : A study on diphenylhydantoin and other substituted hydantoins demonstrated specific binding to 9-ethyladenine, implying potential applications in molecular recognition and drug design (Jones & Kemp, 1974).
Synthetic Methodologies and Novel Compounds
Synthesis of Highly Substituted Cyclohexanes : Research into the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes highlights the chemical versatility and reactivity of bromomethyl-substituted compounds in creating complex molecular structures (Hofmann et al., 2006).
Coordination Equilibria with Gold Ions : A study evaluated the formation constants of gold complexes with hydantoin derivatives, suggesting applications in coordination chemistry and material science (Ohtani et al., 2005).
Mechanism of Action
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . Two novel hydrogen atom transfer reaction (HATR) mechanisms have been proposed: (1) an intramolecular process in which a hydrogen atom undergoes a series of sigmatropic shifts, and (2) an intermolecular pathway in which a radical abstracts a hydrogen atom from a neighboring molecule .
Safety and Hazards
Future Directions
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.
Biochemical Analysis
Biochemical Properties
3-Bromomethyl-1,5,5-trimethylhydantoin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease and selective angiotensin II AT2 receptor agonists . These interactions are crucial for its application in medicinal chemistry, where it acts as a reactant for the synthesis of various bioactive compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the stereoselective addition of imides to alkynes, which can impact cellular processes at the molecular level . These effects are essential for understanding its role in cellular biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction mechanism highlights its role in modifying enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in long-term experiments and therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, its role as a selective inhibitor of hepatitis C virus NS3 serine protease is dose-dependent, with higher doses potentially leading to toxicity . These dosage effects are essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is used in the synthesis of N-chlorohydantoins, which are involved in metabolic reactions . Understanding these pathways is crucial for elucidating its role in metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is distributed to specific cellular compartments where it exerts its biochemical effects . These interactions are essential for understanding its pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDOFXVZYMKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448881 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159135-61-2 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
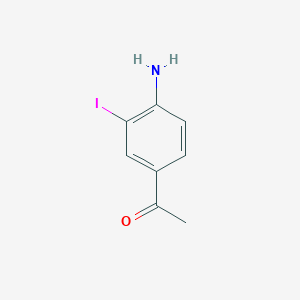


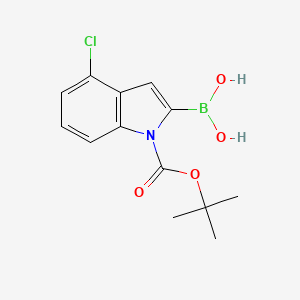
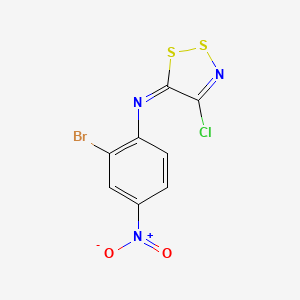


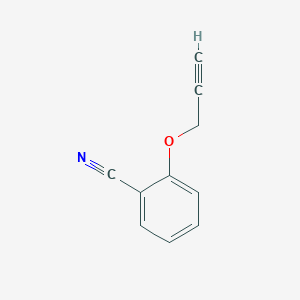
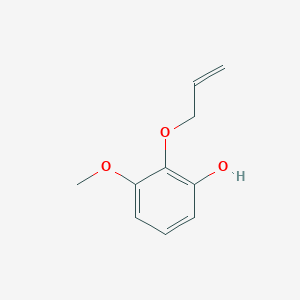
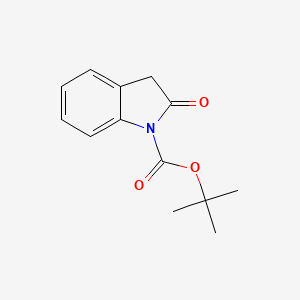

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
